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Executive Summary
Caroverine is a quinoxaline derivative initially developed as a smooth muscle relaxant and

antispasmodic agent.[1] Subsequent research has unveiled its significant otoneuroprotective

potential, primarily attributed to its multifaceted mechanism of action within the inner ear.[1][2]

Initial preclinical and clinical studies have investigated its efficacy in treating cochlear-synaptic

tinnitus and other inner ear disorders linked to glutamate excitotoxicity.[3][4][5] This document

provides a comprehensive technical overview of these foundational studies, detailing

Caroverine's mechanism of action, summarizing key experimental data in structured formats,

outlining detailed methodologies, and visualizing complex pathways and workflows.

Core Mechanism of Otoneuroprotection
Caroverine's protective effects on the inner ear are not attributed to a single molecular

interaction but rather a combination of complementary actions that mitigate the final common

pathway of cochlear injury, namely glutamate excitotoxicity.[5][6]

The primary mechanisms include:

Glutamate Receptor Antagonism: The neurotransmission between inner hair cells and

afferent auditory neurons in the cochlea is mediated by the excitatory amino acid glutamate.

[6] Under pathological conditions like ischemia or noise trauma, excessive glutamate release
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leads to a neurotoxic process known as excitotoxicity.[4] Caroverine acts as a direct

antagonist at key glutamate receptors:

AMPA Receptor: It functions as a potent, competitive antagonist at α-amino-3-hydroxy-5-

methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8]

NMDA Receptor: At higher concentrations, it acts as a non-competitive antagonist at N-

methyl-D-aspartate (NMDA) receptors.[7][8][9] By blocking these receptors, Caroverine

prevents the overactivation of nerve cells, thereby reducing neuronal damage.[1][10]

Calcium Channel Blockade: The drug exhibits properties of a calcium channel blocker, which

helps in reducing excessive intracellular calcium influx—a critical step in the excitotoxic

cascade that leads to cellular damage.[1][9]

Antioxidant Activity: Glutamatergic neurotoxicity is characterized by the mitochondrial

overproduction of reactive oxygen species (ROS), or free radicals, which damage cellular

structures.[5][8] Caroverine has demonstrated significant antioxidant properties, specifically

by scavenging hydroxyl radicals (.OH) at an extremely high rate constant (k=1.9 x 10¹⁰

M⁻¹s⁻¹), thus protecting cells from oxidative stress.[1][8]

Signaling Pathway of Glutamate Excitotoxicity and
Caroverine Intervention
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Caroverine's multi-target intervention in the glutamate excitotoxicity pathway.
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Preclinical Investigations
Initial preclinical studies, primarily using guinea pig models, were instrumental in establishing

the rationale for Caroverine's use in human inner ear disorders.

Key Preclinical Findings
Receptor Antagonism: Microiontophoretic experiments in guinea pigs first demonstrated that

Caroverine acts as a reversible antagonist at cochlear glutamate receptors.[3] These studies

confirmed its activity against both AMPA and NMDA receptors at the afferent cochlear

synapse.[4][7]

Neuroprotection: The antagonism of glutamate receptors was proposed as a model for drug-

induced neuroprotection against excitotoxicity.[3][6]

Pharmacokinetics: Studies investigating the pharmacokinetics in guinea pigs showed that

local application to the round window membrane resulted in much higher perilymph

concentrations of Caroverine with lower systemic plasma and cerebrospinal fluid (CSF)

levels compared to intravenous administration.[4][11] This highlighted a potential route for

targeted delivery while minimizing systemic side effects.[4]

Functional Effects: Auditory brainstem response (ABR) measurements showed that the

effects of locally applied Caroverine on hearing were transient and fully reversible within 24

hours, suggesting a favorable safety profile for local administration.[4][11]

Preclinical Experimental Protocol Example:
Pharmacokinetics and Functional Analysis
This protocol is a composite based on the methodology described by Duan et al. (2003).[4]

Animal Model: Healthy adult guinea pigs with positive Preyer's reflex.

Drug Administration Groups:

Systemic: Intravenous (IV) infusion of Caroverine at a specified dose.
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Local: Application of Caroverine solution directly onto the round window membrane (RWM)

of the cochlea at low and high doses.

Sample Collection:

Perilymph, CSF, and plasma samples were collected at predetermined time points post-

administration.

Concentration Analysis:

Caroverine concentrations in the collected fluids were determined using High-Performance

Liquid Chromatography (HPLC).[11]

Functional Assessment:

Auditory Brainstem Responses (ABRs) were recorded to assess auditory function before,

during, and after drug administration.

Stimuli consisted of clicks or tone bursts at various frequencies (e.g., 20 kHz).[4]

The evoked responses were amplified, averaged (e.g., 2048 sweeps), and analyzed to

determine hearing thresholds.[4]

Initial Clinical Studies on Tinnitus
Based on the promising preclinical data, several initial clinical studies were conducted to test

the hypothesis that Caroverine could be effective in treating tinnitus of cochlear-synaptic origin.

Data Presentation: Summary of Key Clinical Trials
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Study Design No. of Patients Intervention
Key
Quantitative
Outcomes

Denk et al.

(1997)[3][7]

Placebo-

controlled,

single-blind

60 (30

Caroverine, 30

Placebo)

Single IV infusion

of 160 mg

Caroverine in

100 ml saline.

Responder Rate

(Immediate):

63.3% in

Caroverine group

vs. 0% in

Placebo group (p

< 0.001).[3]

Sustained

Improvement (1

week): 48.3% of

responders

showed stable

improvement.[3]

Ehrenberger

(2005)[6]

Proof-of-concept,

prospective
77

Topical

application of 1%

Caroverine

eardrops.

Selectively

reduced mid-

and high-

intensity tinnitus;

particularly

successful in

patients with

Meniere's

disease and

sudden hearing

loss. Assessed

by subjective

rating (0-10

scale).[6]

Unnamed (2020)

[11][12]

Quasi-

experimental

60 (30

Caroverine, 30

Standard of

Care)

Oral Caroverine

40 mg twice daily

for 90 days.

Overall Tinnitus

Reduction:

53.3% in the

Caroverine

group.[12]

Showed a larger
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decrease in

Tinnitus

Handicap

Inventory (THI)

score and

improvement in

Visual Analogue

Scale (VAS)

compared to

standard care.

[12]

Unnamed (2018)

[13]

Comparative

study

50 (25

Caroverine, 25

Placebo)

Oral Caroverine

for 90 days.

Responder Rate

(90 days): 64%

in Caroverine

group vs. 20% in

Placebo group.

Complete Relief:

8% in the

Caroverine

group.[13]

Experimental Protocols: Clinical Trial Methodologies
Workflow for a Placebo-Controlled Tinnitus Trial
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A typical workflow for a Caroverine clinical trial in tinnitus patients.
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Detailed Methodological Components:

Patient Selection: Patients were typically included after a thorough ear, nose, and throat

(ENT) and audiological examination confirmed tinnitus of cochlear-synaptic origin.[3]

Exclusion criteria often included manifest neuropsychiatric or cardiovascular disorders.[6]

Randomization: Patient distribution into Caroverine or placebo groups was performed by

computerized randomization to minimize bias.[3][7]

Intervention and Dosage:

Intravenous: A single infusion of 160 mg Caroverine dissolved in 100 ml of physiological

saline solution was a common protocol. The placebo group received only the saline

solution.[3]

Oral: A regimen of 40 mg capsules administered twice daily for a period of 90 days has

been studied.[12]

Topical: Lipophilic eardrops containing 1% Caroverine were used for transtympanic

administration.[6]

Outcome Measures: A combination of subjective and objective measures was used to

assess efficacy.

Subjective Rating: Patients scored the severity of their tinnitus on a numerical scale (e.g.,

0 for no tinnitus to 10 for raging tinnitus).[6]

Psychoacoustic Measurement: Tinnitus matching was used to objectively quantify

changes in the perceived sound.[7]

Validated Questionnaires: The Tinnitus Handicap Inventory (THI) was used to measure the

impact of tinnitus on the patient's quality of life.[12][13]

Visual Analogue Scale (VAS): Used to assess tinnitus severity.[12]

Statistical Analysis: The significance of the results was often determined using statistical

tests such as the unilateral exact Fischer test.[3]
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Conclusion
The initial body of research provides compelling evidence for the otoneuroprotective effects of

Caroverine. Preclinical studies in animal models successfully elucidated its multifaceted

mechanism of action, centering on the antagonism of glutamate receptors (AMPA and NMDA),

calcium channel blockade, and potent antioxidant activity.[1][7][8] These findings established a

strong rationale for its use in inner ear disorders underpinned by glutamate excitotoxicity.

Early clinical trials, particularly in patients with cochlear-synaptic tinnitus, have demonstrated

statistically significant efficacy compared to placebo, with a majority of patients experiencing a

reduction in tinnitus severity.[3][13] Studies have explored various administration routes—

intravenous, oral, and topical—with local application emerging as a promising method to

maximize inner ear drug concentration while minimizing systemic exposure.[4] While these

foundational studies are encouraging, they also highlight the need for larger, long-term, and

multi-center phase 3 trials to fully establish Caroverine's role, optimal dosage, and long-term

safety in the management of tinnitus and other otologic conditions.[6][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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